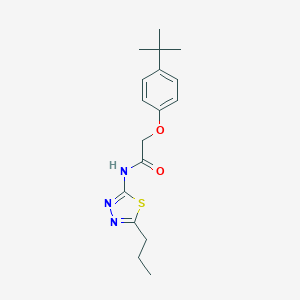![molecular formula C20H23NO4 B284659 Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate, also known as DM-PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PBA is a derivative of 4-aminobenzoic acid and has a molecular weight of 375.46 g/mol.
科学研究应用
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a probe to study the binding interactions of proteins and enzymes. In material science, this compound has been used as a building block to synthesize various functional materials such as metal-organic frameworks and supramolecular polymers.
作用机制
The mechanism of action of Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory and antioxidant effects, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
实验室实验的优点和局限性
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various experimental conditions and can be easily modified to obtain derivatives with desired properties. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. This compound also has a short half-life in vivo, which limits its potential applications in medicine.
未来方向
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several potential future directions. In medicine, this compound can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound can also be modified to obtain derivatives with improved pharmacokinetic properties. In biochemistry, this compound can be used as a probe to study the binding interactions of proteins and enzymes. This compound can also be used as a building block to synthesize various functional materials with desired properties. In material science, this compound can be further studied for its potential applications in various fields such as catalysis and gas storage.
合成方法
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with 2,4-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(2,4-dimethylphenoxy)benzoic acid. The second step involves the reaction of the obtained product with butyryl chloride in the presence of a base such as triethylamine to form 4-(2,4-dimethylphenoxy)butanoyl chloride. The final step involves the reaction of the obtained product with methyl 3-aminobenzoate in the presence of a base such as potassium carbonate to form this compound.
属性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
methyl 3-[4-(2,4-dimethylphenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-14-9-10-18(15(2)12-14)25-11-5-8-19(22)21-17-7-4-6-16(13-17)20(23)24-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,21,22) |
InChI 键 |
DATSJVRLMKMTPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)



![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)




![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)
